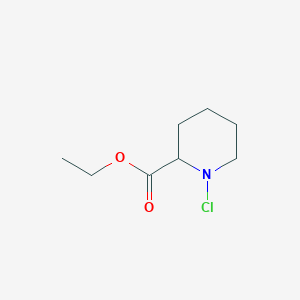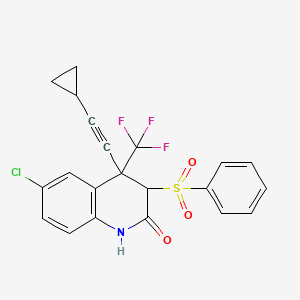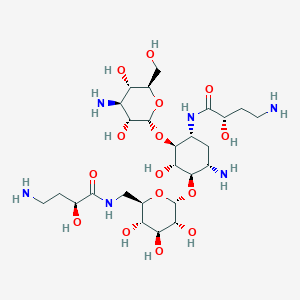
1,6'-Di-HABA Kanamycin A Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6’-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is often used as an impurity reference material in various research applications. It is known for its antibacterial properties and is a synthetic byproduct of Amikacin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6’-Di-HABA Kanamycin A Sulfate is synthesized through a series of chemical reactions involving Kanamycin AThe exact synthetic route and reaction conditions can vary, but they generally involve the use of reagents such as amino acids and protective groups to achieve the desired modifications .
Industrial Production Methods
Industrial production of 1,6’-Di-HABA Kanamycin A Sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and purification steps required to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,6’-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Wissenschaftliche Forschungsanwendungen
1,6’-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and quality control.
Biology: Employed in studies involving bacterial resistance and antibiotic mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a model compound for drug development.
Industry: Utilized in the production of other aminoglycoside antibiotics and related compounds
Wirkmechanismus
The mechanism of action of 1,6’-Di-HABA Kanamycin A Sulfate involves its interaction with bacterial ribosomes. It binds to the 30S subunit of the bacterial ribosome, causing misreading of t-RNA and inhibiting protein synthesis. This results in the bacterium being unable to synthesize proteins vital to its growth, ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Kanamycin A: The parent compound, used as an antibiotic.
Amikacin: A derivative of Kanamycin A with enhanced antibacterial properties.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action
Uniqueness
1,6’-Di-HABA Kanamycin A Sulfate is unique due to its specific modifications, which make it a valuable reference material for research. Its distinct structure allows for detailed studies on antibiotic resistance and the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C26H50N6O15 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1 |
InChI-Schlüssel |
WOGVLSCMQBHQRU-VPEIITBQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N |
Kanonische SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)
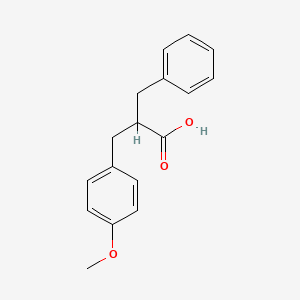

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)
![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)


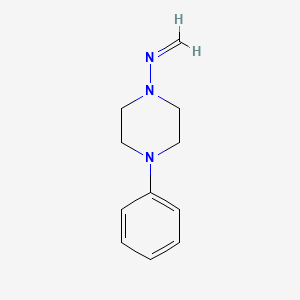
![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)

![2-pyridin-4-yl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B13866807.png)

